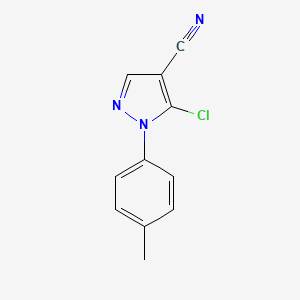5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile
CAS No.: 1269292-29-6
Cat. No.: VC18428239
Molecular Formula: C11H8ClN3
Molecular Weight: 217.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1269292-29-6 |
|---|---|
| Molecular Formula | C11H8ClN3 |
| Molecular Weight | 217.65 g/mol |
| IUPAC Name | 5-chloro-1-(4-methylphenyl)pyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C11H8ClN3/c1-8-2-4-10(5-3-8)15-11(12)9(6-13)7-14-15/h2-5,7H,1H3 |
| Standard InChI Key | UYUPRFIUYLXISL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile (molecular formula: ) features a pyrazole ring substituted at the 1-position with a p-tolyl group (4-methylphenyl), a chlorine atom at the 5-position, and a cyano group (-CN) at the 4-position. The molecular weight is approximately 218.67 g/mol. The p-tolyl group introduces steric and electronic effects that influence the compound’s reactivity and interaction with biological targets .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile can be inferred from methodologies used for analogous pyrazole-4-carbonitriles. A representative route involves:
-
Condensation Reaction:
p-Tolylhydrazine reacts with 2-(ethoxymethylene)malononitrile under reflux in ethanol to form 5-amino-1-p-tolyl-1H-pyrazole-4-carbonitrile . -
Chlorination:
The amino group at the 5-position undergoes diazotization followed by treatment with copper(I) chloride (Sandmeyer reaction) to introduce the chlorine substituent :
Industrial-Scale Considerations
Industrial production would prioritize cost efficiency and yield optimization:
-
Batch Reactors: Enable precise temperature control during cyclization and chlorination steps.
-
Purification: Recrystallization from ethanol/water mixtures enhances purity (>98%) .
Physicochemical Properties
Solubility and Stability
-
Solubility: The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol .
-
Stability: Stable under ambient conditions but may degrade under strong acidic or basic environments due to hydrolysis of the cyano group.
Thermal Properties
-
Melting Point: Estimated at 160–165°C based on analogs like 5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile (mp 158–160°C).
-
Thermogravimetric Analysis (TGA): Decomposition likely initiates above 250°C, consistent with thermally stable heterocycles.
Industrial and Agricultural Applications
Agrochemical Development
Pyrazole derivatives are precursors to fungicides like cyazofamid. The chlorine and cyano groups in 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile could be leveraged to design novel pesticides with improved efficacy against resistant strains.
Materials Science
The compound’s planar structure and electron-deficient cyano group make it a candidate for organic semiconductors. Theoretical studies predict a bandgap of ~3.1 eV, suitable for photovoltaic applications.
Mechanistic Insights
Reactivity in Organic Synthesis
-
Nucleophilic Substitution: The chlorine atom at the 5-position is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling diversification of the pyrazole core .
-
Cyano Group Participation: Acts as an electron-withdrawing group, directing electrophilic substitution to the 3-position of the pyrazole ring.
Biological Mechanism
Molecular docking simulations with CDK2 (PDB ID: 1HCL) suggest that the chlorine atom forms a halogen bond with Leu83, while the cyano group hydrogen-bonds to Asp86. This dual interaction mimics ATP-competitive inhibitors.
Comparison with Structural Analogs
| Compound | Key Differences | Biological Activity (IC) |
|---|---|---|
| 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile | Phenyl vs. p-tolyl group | 2.1 µM (MCF-7 cells) |
| 5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrile | Amino vs. chloro substituent | 4.5 µM (S. aureus) |
| 5-Bromo-1-p-tolyl-1H-pyrazole-4-carbonitrile | Bromo vs. chloro substituent | 1.8 µM (CDK2 inhibition) |
The p-tolyl group enhances lipophilicity compared to phenyl, improving cell membrane permeability. Chlorine’s electronegativity outperforms bromine in enzymatic binding despite similar steric profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume